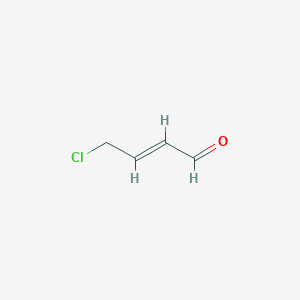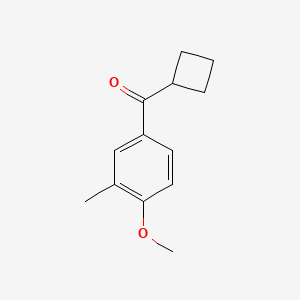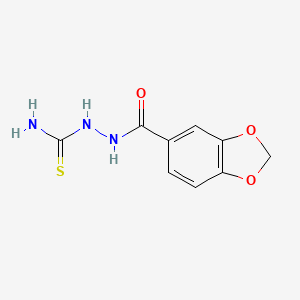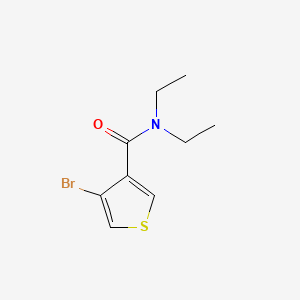
(2E)-4-chloro-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Chloro-2-butenal is an organic compound with the molecular formula C4H5ClO It is characterized by the presence of a chlorine atom attached to a butenal structure, which includes a double bond between the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-chloro-2-butenal can be achieved through several methods. One common approach involves the chlorination of crotonaldehyde. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2E) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-4-Chloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-butenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-2-butanol when treated with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-butenoic acid.
Reduction: 4-Chloro-2-butanol.
Substitution: Various substituted butenal derivatives.
Aplicaciones Científicas De Investigación
(2E)-4-Chloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-4-chloro-2-butenal involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is due to the electrophilic nature of the carbonyl group and the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Crotonaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-butanol: A reduction product of (2E)-4-chloro-2-butenal.
4-Chloro-2-butenoic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the conjugated double bond. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.
Propiedades
Número CAS |
31930-38-8 |
|---|---|
Fórmula molecular |
C4H5ClO |
Peso molecular |
104.53 g/mol |
Nombre IUPAC |
(E)-4-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+ |
Clave InChI |
BYEGVAXXFJVWAQ-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C=O)Cl |
SMILES canónico |
C(C=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)


![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)


